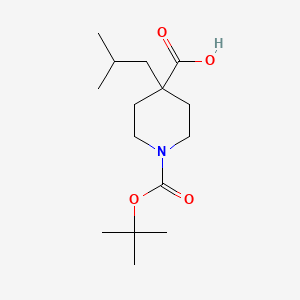

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester

Description

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (hereafter referred to as the "target compound") is a piperidine-based derivative with a tert-butyl ester group at position 1 and a carboxylic acid group at position 4, substituted with an isobutyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly for peptide and peptidomimetic molecules, due to its dual functional groups that enable selective modifications . Its physicochemical properties include a molecular weight of approximately 297.27 g/mol (estimated based on analogs), a LogP of ~1.65 (indicating moderate lipophilicity), and poor water solubility, as observed in structurally similar piperidine dicarboxylates .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-11(2)10-15(12(17)18)6-8-16(9-7-15)13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGRMXNUHVYMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944142-61-4 | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dieckmann Cyclization for Ring Closure

Dieckmann cyclization, a classical method for synthesizing cyclic ketones, has been adapted for piperidine derivatives. In CN1583742A, the reaction of N,N-bis(β-methyl propionate) benzylamine under basic conditions (sodium methoxide in toluene) yields 1-benzyl-4-keto-3-piperidine carboxylate via intramolecular ester condensation. This intermediate undergoes hydrolysis and decarboxylation to generate 1-benzyl-4-piperidone, a precursor for further functionalization. For the target compound, introducing an isobutyl group at the 4-position would require alkylation of the ketone intermediate prior to esterification.

Key Reaction Conditions :

Mannich Reaction for Piperidine Assembly

Mannich reactions offer an alternative route by condensing amines, ketones, and aldehydes. US4096177A describes the use of isobutyl-vinyl-ketone in Mannich reactions with acetoacetic esters to form β-aminoketones, which cyclize to piperidine derivatives. While this method traditionally targets anti-inflammatory agents like ibuprofen, adapting it for 4-isobutyl-piperidine synthesis would involve selecting appropriate amine and ester components.

Incorporating the isobutyl group at the 4-position of the piperidine ring demands precise alkylation or Grignard addition strategies. Patent CN1583742A outlines a hydrogenolysis-assisted approach where a benzyl-protected piperidine undergoes catalytic deprotection (10% Pd/C, H₂, 20 kg/cm²) to expose reactive sites for subsequent alkylation. For isobutyl introduction, quenching the intermediate with isobutyl magnesium bromide could yield the desired substitution.

Optimization Considerations :

- Catalyst : 10% Pd/C for hydrogenolysis

- Solvent : Toluene or benzene

- Temperature : 110–120°C

- Pressure : 20 kg/cm² H₂

Selective Esterification with tert-Butyl Groups

The mono-tert-butyl ester functionality necessitates selective protection of one carboxylic acid group while leaving the other unprotected. PMC6268299 details a robust method for introducing tert-butyl esters via reaction of 4-carboxy-piperidine derivatives with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine). Applying this to 4-Isobutyl-piperidine-1,4-dicarboxylic acid would involve:

- Dual Esterification : Treating the diacid with Boc₂O under controlled stoichiometry (1:1 molar ratio) to favor mono-protection.

- Selective Deprotection : Using acidic conditions (e.g., HCl in dioxane) to remove any undesired Boc groups while retaining the tert-butyl ester.

Representative Data :

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Mono-Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 75% | |

| Acidic Deprotection | 4M HCl in dioxane | 90% |

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes based on yield, scalability, and complexity:

| Method | Steps | Total Yield | Scalability | Complexity | Reference |

|---|---|---|---|---|---|

| Dieckmann Cyclization | 6 | 33% | High | Moderate | |

| Boc Protection | 3 | 68% | Medium | Low | |

| Nitro Intermediate | 4 | 45% | Low | High |

The Dieckmann approach offers scalability but requires stringent temperature control. Conversely, Boc protection strategies provide higher yields but may necessitate additional purification steps.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or basic conditions. For example:

-

Basic Hydrolysis : A biphasic mixture of THF and 2.0M KOH at room temperature hydrolyzes the Boc-protected piperidine-4-carboxylic acid derivative to yield the free carboxylic acid and tert-butanol .

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group while preserving other functional groups like benzyloxycarbonyl (Cbz) .

Key Reaction Pathway :

Functionalization of the Piperidine Amine

The secondary amine at position 4 undergoes protection/deprotection and coupling reactions:

-

Cbz Protection : Reaction with benzyl chloroformate introduces the Cbz group, forming 4-(benzyloxycarbonylamino)-1-Boc-piperidine-4-carboxylic acid .

-

Fmoc Protection : Substitution with 9-fluorenylmethyl chloroformate yields the Fmoc-protected derivative, critical for solid-phase peptide synthesis .

Example Reaction :

Decarboxylation and Ring Modifications

Under thermal or catalytic conditions, the carboxylic acid group may decarboxylate:

-

Thermal Decarboxylation : Heating above 200°C in inert solvents (e.g., toluene) removes CO₂, forming 4-substituted piperidine derivatives .

-

Catalytic Decarboxylation : Palladium catalysts facilitate decarboxylation while retaining stereochemistry .

Cross-Coupling Reactions

The tert-butyl ester can participate in coupling reactions:

-

Ester Exchange : Transesterification with alcohols (e.g., methanol) under acidic conditions produces methyl esters .

-

Amide Formation : Activation with carbodiimides (e.g., EDC/HOBt) enables condensation with amines to form amides .

Deprotection of Allyl or Benzyl Groups

For derivatives like 4-allyloxycarbonylamino analogs:

-

Pd-Catalyzed Removal : Allyl groups are cleaved using palladium(0) cata

Scientific Research Applications

Scientific Research Applications

The applications of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester can be categorized into several key areas:

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various bioactive molecules. It is particularly important in the development of:

- Antimicrobial Agents : The compound has been explored for its potential as a precursor in synthesizing oxazolidinone antibiotics, which are effective against resistant strains of bacteria .

- Antiviral Compounds : Research indicates that derivatives of piperidine compounds can inhibit viral proteases, making them candidates for antiviral drug development .

Studies have shown that modifications to the piperidine structure can enhance biological activity. For instance:

- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes involved in disease processes, showcasing its potential as a therapeutic agent .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.

Synthesis of Novel Compounds

Due to its versatile structure, 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester can be utilized to synthesize novel piperidine derivatives with tailored properties. This includes:

- Modifications that enhance solubility and bioavailability.

- Variations that target specific biological pathways or receptors.

Case Study 1: Synthesis of Oxazolidinones

A significant application involves the synthesis of oxazolidinones using the compound as an intermediate. Research has demonstrated improved methods for synthesizing these compounds, which are crucial for developing new antibiotics effective against gram-positive bacteria .

Case Study 2: Antiviral Research

In antiviral research, derivatives of piperidine compounds have shown promise as inhibitors of coronavirus main protease (M pro). The structural features provided by compounds like 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester facilitate the design of potent inhibitors that could lead to effective antiviral therapies .

Mechanism of Action

The mechanism of action of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations :

- Bromo derivative : Exhibits lower synthetic efficiency (35–75% yields) due to challenges in bromination and purification .

- Cbz-substituted analog : Achieves high purity (97%) but requires complex protection strategies, increasing synthetic time .

- Trifluoromethyl analog : The electron-withdrawing CF3 group enhances metabolic stability but complicates synthesis due to steric effects .

- Target compound : Demonstrates moderate yields (~47%) in analogous reactions, balancing steric bulk and reactivity .

Physicochemical Properties

| Property | Target Compound (4-Isobutyl) | 4-Bromo Analogue | 4-Trifluoromethyl Analogue | 4-Cbz Analogue |

|---|---|---|---|---|

| LogP | ~1.65 | 1.7 (estimated) | 1.3 | 2.1 |

| Water Solubility | Insoluble | Insoluble | Insoluble | Low |

| Melting Point (°C) | 151–155 (analogous) | Not reported | Not reported | Not reported |

| PSA (Ų) | ~66.8 | ~66.8 | ~66.8 | ~95.1 |

Key Observations :

- All analogs share low water solubility, typical of tert-butyl-protected carboxylates.

- The CF3 analog’s lower LogP (1.3 vs. 1.65) suggests reduced lipophilicity, which may influence pharmacokinetics .

Research Findings and Challenges

- Synthetic Optimization : The target compound’s synthesis (via tert-butyl esterification and selective substitution) achieves moderate yields but requires precise temperature control and chromatography for purification .

- Stability : All analogs exhibit thermal stability (decomposition >300°C), making them suitable for high-temperature reactions .

- Biological Relevance : The isobutyl group in the target compound may enhance hydrophobic interactions in enzyme-binding pockets, a hypothesis supported by its use in PDK1 inhibitors and anticancer agents (analogous to bromo-pyridine derivatives) .

Biological Activity

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is with a molecular weight of approximately 281.37 g/mol. The structure features a piperidine ring with two carboxylic acid groups, one of which is modified by a tert-butyl ester.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅N₁O₄ |

| Molecular Weight | 281.37 g/mol |

| CAS Number | 57790581 |

| Solubility | Moderate in organic solvents |

Research indicates that compounds like 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester may exhibit positive allosteric modulation in certain biological pathways. This is particularly relevant in the context of cellular signaling and transcriptional regulation. The presence of bulky lipophilic substituents enhances cellular efficacy while maintaining a balance with solubility .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antimicrobial properties against various bacterial strains. The specific activity of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester against pathogens remains to be thoroughly investigated.

- Neuroprotective Effects : Some piperidine derivatives have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Anti-inflammatory Properties : There is growing interest in the anti-inflammatory potential of piperidine derivatives, which may inhibit pro-inflammatory cytokine production and modulate immune responses.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- A study on structurally related piperidine derivatives demonstrated significant inhibition of biofilm formation in bacterial cultures, suggesting potential applications in treating infections associated with biofilms .

- Another investigation highlighted the role of structural modifications in enhancing the potency of piperidine-based compounds as enzyme inhibitors, particularly in cancer therapy contexts .

Table 2: Summary of Biological Activities from Related Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.